molecular formula C17H18O3 B1585673 4-Benzyloxyphenylacetic acid ethyl ester CAS No. 56441-69-1

4-Benzyloxyphenylacetic acid ethyl ester

Cat. No. B1585673
CAS RN: 56441-69-1
M. Wt: 270.32 g/mol
InChI Key: MMKJGLKGTNSPFJ-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylacetic acid ethyl ester (4-BOE) is a compound that has been studied extensively for its potential applications in a variety of fields, ranging from biochemistry to pharmacology. 4-BOE is a member of the benzyloxy phenylacetic acid family of compounds, which are known for their ability to interact with a variety of different enzymes and receptors. 4-BOE is an important compound for research purposes due to its wide range of potential applications and its relatively low cost.

Scientific Research Applications

  • BioEnergy Research

    • Application : The compound is used in the production of lipase from the fungus Penicillium polonicum through solid-state fermentation .
    • Method : The filamentous fungus P. polonicum, along with sunflower seed cake (SSC) and rice husk (RH), served as substrate and support, respectively, for solid-state fermentation (SSF) .
    • Results : The obtained results revealed a catalytic activity of 29.3 U g −1 under optimal conditions: 55% moisture, 25/75% SSC/RH, and at 27 °C during 96 h of fermentation .
  • Biotechnology

    • Application : Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications .
    • Method : The review focused on wild-type yeast strains and their species-dependant properties and selected relevant examples of Y. lipolytica used as a host organism for overexpressing some enzymes .
    • Results : The application of Y. lipolytica’s potential in enantiomers resolution, lipids processing, and biodiesel synthesis, as well as the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds, was discussed .
  • Food Pathogens

    • Application : The compound showed antioxidant, antibacterial effect against food pathogens .
    • Method : In silico docking analysis showed the major compound (benzoic acid-4-ethoxy-ethyl ester and farnesol acetate) exhibited good affinity towards of topoisomerase .
    • Results : The results indicated that M. minuta leaves extract disrupted the outer membrane of food pathogens .
  • Chemistry

    • Application : The compound can be prepared from alcohols and phenols using carboxylic acids, acyl chlorides (acid chlorides) or acid anhydrides .
    • Method : Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst. The catalyst is usually concentrated sulphuric acid .
    • Results : The esterification reaction is both slow and reversible. The equation for the reaction between an acid RCOOH and an alcohol R’OH (where R and R’ can be the same or different) is: RCOOH + R’OH ⇌ RCOOR’ + H2O .
  • Proteomics Research

    • Application : The compound is a specialty product for proteomics research .
    • Method : The compound can be purchased from specialty chemical suppliers .
    • Results : The molecular formula of the compound is C17H18O3, and the molecular weight is 270.32 .
  • Chemistry

    • Application : The compound can be prepared from alcohols and phenols using carboxylic acids, acyl chlorides (acid chlorides) or acid anhydrides .
    • Method : Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst. The catalyst is usually concentrated sulphuric acid .
    • Results : The esterification reaction is both slow and reversible. The equation for the reaction between an acid RCOOH and an alcohol R’OH (where R and R’ can be the same or different) is: RCOOH + R’OH ⇌ RCOOR’ + H2O .
  • Proteomics Research

    • Application : The compound is a specialty product for proteomics research .
    • Method : The compound can be purchased from specialty chemical suppliers .
    • Results : The molecular formula of the compound is C17H18O3, and the molecular weight is 270.32 .

properties

IUPAC Name

ethyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJGLKGTNSPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372054
Record name Ethyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylacetic acid ethyl ester

CAS RN

56441-69-1
Record name Ethyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56441-69-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl-4-hydroxy phenyl acetate (10 g, 55.49 mmol) in 50 mL of dry acetonitrile was added in a drop wise manner to a suspension of cesium carbonate (36 g, 110.98 mmol) in 50 mL of dry acetonitrile. Reaction mixture was allowed to stir at rt for 10 min then benzyl bromide (7.25 mL, 61.03 mmol) was added drop wise and continued to stir overnight at rt. Reaction was quenched with water and solid was filtered through Buchner funnel, filtrate obtained was diluted with ethyl acetate, and organic layer was washed with water, brine and dried over anhydrous sodium sulphate. Solvent was removed under reduced pressure to obtain crude product which was purified using column chromatography using 5-10% ethyl acetate in hexane to afford 8.0 g of liquid.
[Compound]
Name
ethyl-4-hydroxy phenyl acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A DMF (100 ml) suspension of 4-hydroxyphenylacetic acid (10.0 g, 55.5 mmols), benzyl bromide (7.93 ml, 66.6 mmols) and potassium carbonate (23.1 g, 167 mmols) was stirred at room temperature for 6 hours. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, and then dried. The solvent was evaporated out in vacuo, and the resulting crude product was purified by silica gel column chromatography (hexane alone to hexane:ethyl acetate=10:1) to obtain the entitled compound (14.6 g) as an oil.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.93 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.